Dehydrobufotenine

説明

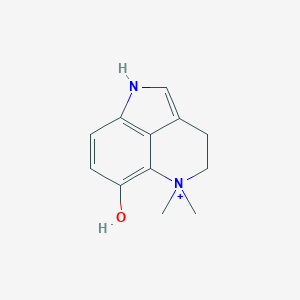

Structure

3D Structure

特性

IUPAC Name |

7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZDSPVDZKCARG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169256 | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17232-69-8 | |

| Record name | Dehydrobufotenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrobufotenine: A Technical Guide to its Chemical and Biological Properties

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and biological properties of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. Found in the venom of several toad species, particularly those from the Bufonidae family, this compound has garnered significant interest for its unique structure and notable biological activities, including cytotoxic and antiplasmodial effects. This document summarizes its known chemical characteristics, spectral data, and outlines key experimental protocols for its isolation and analysis. Furthermore, it delves into its proposed mechanism of action as a DNA topoisomerase II inhibitor.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molar Mass | 202.257 g·mol⁻¹ | [1] |

| CAS Number | 17232-69-8 | [1] |

| Topological Polar Surface Area (TPSA) | 36.02 Ų | |

| Consensus Log P o/w | 0.39 | |

| Water Solubility (ESOL) | Soluble (5.38e-01 mg/mL; 2.65e-03 mol/L) | |

| Number of H-bond Acceptors | 2 | |

| Number of H-bond Donors | 2 | |

| Number of Rotatable Bonds | 0 |

Note: Some data, such as TPSA, Log P, and water solubility, are derived from in silico predictions.

Spectral Data Analysis

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the unique cyclized structure of this compound. The spectral data presented below were obtained in deuterated methanol (B129727) (CD₃OD) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.11 | s | - | 1H |

| 6.81 | d | 8.6 | 1H |

| 7.29 | d | 8.7 | 1H |

| 3.29 | d | 5.8 | 2H |

| 4.1 | t | 5.9 | 2H |

| 3.68 | s | - | 6H |

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 122.5 | C |

| 120.6 | C |

| 104.6 | C |

| 121.1 | C |

| 149.0 | C |

| 115.0 | C |

| 118.9 | C |

| 128.9 | C |

| 20.0 | C |

| 69.6 | C |

| 54.0 | C |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺.

-

IT-ESI-MS [M+H]⁺: 203.1

Experimental Protocols

The isolation and purification of this compound from natural sources, such as the venom of Rhinella marina, is a multi-step process requiring chromatographic techniques.

Isolation and Purification of this compound from Toad Venom

1. Extraction:

- Dried and powdered toad venom is subjected to extraction with 100% methanol.

- The extraction is facilitated by ultrasonication for approximately 10 minutes at room temperature.

- This process is typically repeated three times to ensure exhaustive extraction of the target compound.

2. Initial Fractionation:

- The crude methanol extract is concentrated and then fractionated using a Sephadex LH-20 column.

- Methanol is used as the eluent to separate the extract into several primary fractions based on molecular size.

3. Further Chromatographic Separation:

- The fraction containing this compound is further purified using a silica (B1680970) gel column.

- A gradient elution system, typically with a mixture of chloroform (B151607) and methanol of increasing polarity, is employed to isolate the compound.

4. High-Performance Liquid Chromatography (HPLC) Purification (Optional):

- For obtaining highly pure this compound, a final purification step using HPLC may be employed.

- A common system involves a C18 column with an isocratic or gradient elution of water and acetonitrile.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, most notably its cytotoxicity against various human tumor cell lines and its antiplasmodial properties.[2]

Cytotoxicity and DNA Topoisomerase II Inhibition

The cytotoxic effects of this compound are believed to be mediated through its activity as a DNA topoisomerase II inhibitor.[2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of this enzyme can be classified as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis, or as "catalytic inhibitors" that interfere with the enzyme's function without causing DNA damage.

While the precise mode of inhibition for this compound is still under investigation, the proposed pathway involves interference with the catalytic cycle of DNA topoisomerase II. This disruption leads to an accumulation of DNA damage, triggering cell cycle arrest and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.

The proposed signaling pathway for cytotoxicity via DNA topoisomerase II inhibition is depicted below.

Antiplasmodial Activity

This compound has also been identified as a potential prototype molecule for the development of antiplasmodial drugs. In vitro studies have shown its activity against chloroquine-resistant strains of Plasmodium falciparum. While the exact mechanism of its antiplasmodial action is not fully elucidated, in silico docking studies suggest that it interacts with multiple protein targets within the parasite. Further research is required to fully understand the specific signaling pathways involved in its antiplasmodial effects.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and promising biological activities. This guide provides a comprehensive summary of its known chemical properties, spectral data, and a detailed protocol for its isolation. The elucidation of its role as a DNA topoisomerase II inhibitor opens avenues for its further investigation as a potential anticancer agent. As research continues, a deeper understanding of its mechanisms of action will be crucial for harnessing its therapeutic potential in drug development.

References

Dehydrobufotenine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine, a fascinating tryptamine (B22526) alkaloid, has garnered significant interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and isolation methodologies of this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways to facilitate further investigation and application of this intriguing molecule.

Discovery and Historical Context

The scientific journey of this compound began in the mid-20th century. The initial description of this cyclized tryptamine alkaloid in the scientific literature dates back to at least the 1940s[1]. A pivotal publication by V. Deulofeu and E. Duprat in 1944, titled "The Basic Constituents of the Venom of Some South American Toads," is a strong candidate for the first formal report of its discovery and isolation[1]. This early work laid the groundwork for understanding the diverse chemical composition of toad venoms, which had been used for centuries in traditional medicine.

This compound is structurally related to the more widely known bufotenin (5-HO-DMT)[1][2]. It is a quaternary amine salt formed by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring[1].

Caption: A timeline highlighting the key milestones in the discovery of this compound.

Natural Sources

This compound has been identified in a variety of natural sources, primarily in the venom of several toad species and in certain plants.

Amphibians

The parotoid glands and skin of various toads are the most well-documented sources of this compound. It is often a principal indolealkylamine in their venomous secretions[3]. Notable species include:

-

Rhinella marina (formerly Bufo marinus) : The venom of the cane toad is a significant source of this compound[3][4].

-

Bufo arenarum : This South American toad species is another producer of the alkaloid[3].

-

Bufo bufo gargarizans : The Asiatic toad, whose venom is a key component of the traditional Chinese medicine Chan'su, also contains this compound[3].

-

Incilius alvarius : The Sonoran Desert toad is another known source.

The presence of this compound, along with other bioactive compounds like bufadienolides and other tryptamines, contributes to the complex pharmacology of toad venom[5].

Plants

While less common than in amphibians, this compound has also been reported in a few species of "giant reeds"[1]. One such plant is:

-

Phragmites australis (Common Reed) : This widespread perennial grass is a known botanical source of various alkaloids, including this compound. However, quantitative data on the concentration of this compound in this plant is not extensively documented in the available literature.

Quantitative Data

The concentration of this compound can vary depending on the source and the extraction method employed. The following table summarizes available quantitative data.

| Natural Source | Compound | Method of Analysis | Result | Reference |

| Rhinella marina venom | This compound | Column Chromatography | 102.9 mg from the initial extract | [4] |

| In vitro study | This compound | Antimalarial Assay (IC50) | 3.44 µM to 19.11 µM against P. falciparum | [4] |

| In vitro study | This compound | Cytotoxicity Assay (LD50) | > 235.76 µM against human lung fibroblast cells | [1] |

Experimental Protocols

Isolation of this compound from Rhinella marina Venom

This protocol is based on the methodology described by da Silva et al. (2021)[4].

1. Venom Collection and Preparation:

-

The venom is obtained by manual compression of the parotoid glands of Rhinella marina.

-

The collected venom is then dried and powdered to increase the surface area for extraction.

2. Extraction:

-

The powdered venom is extracted three times with 100% methanol (B129727) (MeOH) in an ultrasound bath for 10 minutes at room temperature. The use of ultrasound facilitates the disruption of cellular structures and enhances the extraction efficiency.

3. Fractionation:

-

The combined methanolic extracts are concentrated and then fractionated using a Sephadex LH-20 column.

-

Methanol is used as the eluent to separate the components based on their molecular size and polarity.

-

Fractions are collected, and the fraction containing this compound (in this study, labeled as CRV-28) is identified through analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Purification and Identification:

-

The this compound-rich fraction can be further purified using techniques like preparative HPLC if necessary.

-

The structure and identity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Caption: A generalized workflow for the isolation of this compound from toad venom.

Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from its close structural relative, bufotenin. The biosynthesis of bufotenin starts from the amino acid L-tryptophan. The proposed pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and N-methylation, followed by an oxidative cyclization to form the characteristic tricyclic structure of this compound.

References

The Biosynthesis of Dehydrobufotenine in Toads: A Technical Guide for Researchers

Abstract

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of various toad species, has garnered significant interest for its unique chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel synthetic derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in toads, starting from the essential amino acid tryptophan. It details the enzymatic steps leading to the formation of its precursor, bufotenine (B1668041), and discusses the hypothesized final cyclization. This document consolidates available quantitative data on the abundance of related indolealkylamines in various toad species and provides detailed experimental protocols for their extraction, isolation, and characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Toad venom is a complex cocktail of bioactive compounds, including cardiotoxic steroids (bufadienolides) and a diverse array of indolealkylamines.[1][2] Among these, this compound is a prominent quaternary amine salt, a cyclized derivative of the more widely known bufotenine.[3][4] Its rigid, polycyclic structure distinguishes it from other simple tryptamines and is thought to contribute to its unique biological activity. While the biosynthesis of many plant and fungal alkaloids has been extensively studied, the pathways leading to the complex tryptamines in amphibian venom are only beginning to be elucidated. This guide aims to synthesize the current knowledge on the biosynthesis of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be a multi-step enzymatic process commencing with the amino acid L-tryptophan. The pathway can be conceptually divided into two main stages: the formation of bufotenine and the subsequent cyclization to this compound.

Stage 1: Biosynthesis of Bufotenine

The initial steps of the pathway, leading to the formation of bufotenine, are analogous to the biosynthesis of serotonin (B10506) and other tryptamines in other organisms.[5]

-

Hydroxylation of Tryptophan: The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxy-L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) .

-

Decarboxylation: Subsequently, 5-hydroxy-L-tryptophan undergoes decarboxylation to yield 5-hydroxytryptamine, commonly known as serotonin . This step is catalyzed by an aromatic L-amino acid decarboxylase (AADC) .

-

N-methylation: The final steps in bufotenine formation involve the sequential methylation of the primary amine of serotonin. This is catalyzed by an indolethylamine N-methyltransferase (INMT) , which transfers methyl groups from the donor molecule S-adenosyl-L-methionine (SAM). The first methylation yields N-methylserotonin, and a second methylation produces N,N-dimethyl-5-hydroxytryptamine, or bufotenine . A novel and efficient indolethylamine N-methyltransferase, RmNMT, has been identified in the cane toad (Rhinella marina), which is capable of catalyzing both N-methylation steps.[6]

References

- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Indole-, imidazole- and phenyl-alkylamines in the skin of one hundred and forty American amphibian species other than bufonids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dehydrobufotenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, notably from the Bufonidae family, such as Rhinella marina, and in some giant reeds.[1] Structurally related to the well-known psychoactive compound bufotenine, this compound has emerged as a molecule of interest for its potential therapeutic applications, distinct from the hallucinogenic properties often associated with other tryptamines. This document provides a comprehensive overview of the current scientific understanding of this compound's pharmacological profile, focusing on its documented antiparasitic and cytotoxic activities. Due to a lack of extensive research in other areas, this guide will focus on the existing in vitro data.

Chemical and Physical Properties

This compound is characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a tricyclic structure.[1] This cyclization significantly alters its properties compared to its non-cyclized counterpart, bufotenine.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molar Mass | 202.257 g·mol⁻¹ |

| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate |

| CAS Number | 17232-69-8 |

Pharmacological Activities

Current research on this compound has primarily focused on its efficacy as an antiparasitic and cytotoxic agent. There is a notable absence of data regarding its interaction with central nervous system (CNS) receptors, such as serotonin (B10506) receptors, which are common targets for other tryptamine alkaloids.

Antiparasitic Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[2]

| Parameter | Value | Organism/Cell Line | Assay |

| IC₅₀ | 19.11 µM | Plasmodium falciparum (W2 strain) | SYBR Green I based assay |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human cell lines. It has been reported to exhibit cytotoxicity against various human tumor cell lines and is thought to act as a DNA topoisomerase II inhibitor.[3]

| Parameter | Value | Organism/Cell Line | Assay |

| LD₅₀ | 235.76 µM | Human Pulmonary Fibroblast (WI-26VA4) | MTT Assay |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the literature for this compound.

In Vitro Antiplasmodial Activity Assay

This protocol outlines the procedure used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.

-

Parasite Culture : The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O⁺ human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM NaHCO₃, 1.0% albumax, 45 mg/L hypoxanthine, and 40 µg/mL gentamycin. The culture is incubated at 37°C in an atmosphere of approximately 5% CO₂.[2]

-

Compound Preparation : this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with complete medium to achieve final concentrations ranging from 0.78 to 100 µg/mL.[2]

-

Assay Plate Preparation : Ring-stage parasites (0.5% parasitemia and 2% hematocrit) are added to each well of a 96-well microculture plate. The prepared dilutions of this compound are then added to the wells.[2]

-

Incubation : The plates are incubated at 37°C for 48 hours.[2]

-

Growth Inhibition Assessment : After incubation, thin blood films are prepared from each well and stained with Giemsa. Parasite growth inhibition is determined by microscopically observing 5,000 erythrocytes per film. The percentage reduction in parasitemia relative to the drug-free control is calculated.[2]

-

Data Analysis : The IC₅₀ value, the concentration of the drug that reduces parasite viability by 50%, is determined from the dose-response curve.[2]

MTT Assay for Cytotoxicity

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on human cells.

-

Cell Culture : Human pulmonary fibroblast cells (WI-26VA4) are cultured in an appropriate medium and conditions.

-

Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with vehicle (DMSO) alone are included.

-

Incubation : The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) in a serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The LD₅₀ value, the concentration of the compound that causes 50% cell death, is calculated from the dose-response curve.

Visualizations

Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general workflow for the in vitro screening of this compound and its proposed mechanism of action as a DNA topoisomerase II inhibitor.

Caption: In vitro screening workflow for this compound.

Caption: Proposed mechanism of this compound as a DNA topoisomerase II inhibitor.

Conclusion

The current body of scientific literature indicates that this compound possesses notable antiparasitic and cytotoxic properties. Its activity against Plasmodium falciparum and its potential as a DNA topoisomerase II inhibitor warrant further investigation for the development of novel therapeutic agents. However, a significant gap exists in the understanding of its broader pharmacological profile, particularly concerning its effects on the central nervous system and its in vivo pharmacokinetics and pharmacodynamics. Future research should aim to elucidate these aspects to fully characterize the therapeutic potential and safety profile of this unique natural product.

References

Dehydrobufotenine's Receptor Interactions: A Technical Guide to a Putative Psychedelic

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a structural analog of the known psychedelic compound bufotenine (B1668041). While its presence has been identified in various natural sources, a comprehensive understanding of its mechanism of action at the receptor level remains largely uncharted in publicly available scientific literature. This technical guide consolidates the current, albeit limited, knowledge surrounding this compound and extensively leverages the well-documented pharmacology of its close structural relative, bufotenine, to infer potential receptor interactions and signaling pathways. This document provides a framework for future research by detailing established experimental protocols for receptor binding and functional analysis, and presenting hypothetical signaling pathways based on available data for analogous compounds.

Introduction

This compound is a tryptamine derivative characterized by a covalent bond between the dimethylated nitrogen atom and the indole (B1671886) ring's 4-position, forming a quaternary amine salt.[1] This structural feature distinguishes it from the more extensively studied bufotenine (5-HO-DMT). The psychoactive effects of many tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-HT) and other neurotransmitter receptors. Given the structural similarity, it is hypothesized that this compound may share targets with bufotenine, which is known to be a non-selective agonist at multiple serotonin receptors.[2] However, the unique cyclized structure of this compound could significantly alter its binding affinity, efficacy, and selectivity profile.

This guide aims to provide a detailed overview of the presumed mechanism of action of this compound by:

-

Presenting a comprehensive summary of the receptor binding and functional data available for the closely related compound, bufotenine.

-

Detailing standardized experimental protocols necessary to elucidate the pharmacological profile of this compound.

-

Illustrating the potential signaling pathways that may be modulated by this compound based on the known interactions of bufotenine.

Disclaimer: The quantitative data and signaling pathways described herein are predominantly based on studies of bufotenine due to the current lack of specific experimental data for this compound. This information should be considered a predictive framework to guide future research.

Putative Receptor Targets and Mechanism of Action

Based on the pharmacology of bufotenine, this compound is anticipated to interact with a range of serotonin (5-HT) receptors and potentially nicotinic acetylcholine (B1216132) receptors (nAChRs).

Serotonin (5-HT) Receptors

Bufotenine is a potent agonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3] The hallucinogenic properties of many tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor.[4]

Table 1: Receptor Binding Affinities (Ki) of Bufotenine at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference Compound |

|---|---|---|

| 5-HT1A | 4.9 | Serotonin |

| 5-HT2A | - | LSD, Psilocin |

| 5-HT2C | - | - |

| 5-HT3 | High Affinity | Serotonin |

Note: Specific Ki values for bufotenine at 5-HT2A and 5-HT2C are not consistently reported in the provided search results, but it is described as having potent activity.[3]

Table 2: Functional Activity (EC50) of Bufotenine at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

|---|---|---|---|

| 5-HT1A | - | 13 | - |

| 5-HT2A | Calcium Mobilization | 3.49 | - |

Nicotinic Acetylcholine (nACh) Receptors

Studies on bufotenine have suggested a dual mechanism of action involving both serotonergic and nicotinic receptors, particularly in cardiac sympathetic nerves.[5] This indicates that this compound may also possess activity at nAChRs.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following are detailed protocols for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6][7]

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A in HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[7]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and the membrane preparation.[8]

-

Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the receptors.[7]

-

Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound.[7]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on potency (EC50) and efficacy (Emax).

This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.[10][11][12]

Protocol:

-

Cell Preparation:

-

Plate cells expressing the Gi or Gs-coupled receptor of interest in a 96-well plate.

-

-

Compound Addition:

-

Add varying concentrations of this compound to the wells.

-

For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[10]

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular cAMP.

-

Add detection reagents (e.g., using a competitive immunoassay with labeled cAMP and an anti-cAMP antibody).[10]

-

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Data Analysis: Generate a dose-response curve to determine the EC50 and Emax values for this compound.

This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[13][14][15]

Protocol:

-

Cell Preparation:

-

Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8E™, AM).[15]

-

Incubate to allow for dye de-esterification.

-

-

Compound Addition:

-

Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.

-

-

Signal Measurement:

-

Measure the fluorescence intensity kinetically before and after compound addition.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Generate a dose-response curve to calculate the EC50 and Emax values.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ligand binding, particularly relevant for ligand-gated ion channels like nAChRs.[16][17][18]

Protocol:

-

Cell Preparation:

-

Prepare cultured neurons or brain slices expressing the ion channel of interest.

-

-

Recording Setup:

-

Use a glass micropipette with a small tip diameter to form a high-resistance "giga-seal" with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[16]

-

-

Voltage Clamp:

-

Clamp the cell membrane at a specific holding potential (e.g., -70 mV).[17]

-

-

Ligand Application:

-

Apply varying concentrations of this compound to the cell via a perfusion system.

-

-

Current Measurement:

-

Record the resulting transmembrane ion currents using a patch-clamp amplifier.

-

-

Data Analysis:

-

Analyze the current-voltage relationship and dose-response effects to characterize the modulatory effects of this compound on the ion channel.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways for this compound based on the known pharmacology of bufotenine, as well as the experimental workflows for its characterization.

Signaling Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bufotenin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. crb.wisc.edu [crb.wisc.edu]

- 5. Dual mechanism of the stimulant action of N,N-dimethyl-5-hydroxy-tryptamine (bufotenine) on cardiac sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 12. cAMP-Glo™ Assay [promega.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Natural occurrence of Dehydrobufotenine in Bufo species.

An In-depth Technical Guide on the Natural Occurrence of Dehydrobufotenine in Bufo Species

Introduction

This compound is a cyclized tryptamine (B22526) alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] It is a naturally occurring indolealkylamine found in the venom of several toad species, particularly within the Bufo genus (now also classified under genera like Rhinella).[2][3] This compound is of significant interest to researchers in pharmacology and drug development due to its demonstrated biological activities, including potent in vitro cytotoxicity against human tumor cell lines and antiplasmodial properties.[2][4][5][6] Unlike some other tryptamines found in toad venom, such as 5-MeO-DMT, this compound is a quaternary amine salt, a structural feature that influences its chemical properties and biological effects.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Bufo species, detailing its prevalence, methods of isolation and identification, and known biological activities.

Natural Occurrence and Distribution

This compound has been identified as a principal indolealkylamine in the parotoid gland secretions and skin of several toad species.[2][3] Its presence is a key characteristic of the chemical defense secretions of these amphibians.

Quantitative Data on this compound Occurrence

While qualitative identification is well-documented, specific quantitative data on the concentration of this compound across different species is limited in publicly available literature. The following table summarizes the known occurrence of this compound in various Bufo and related species based on available research.

| Species | Common Name | Tissue Source | Presence of this compound | Reference |

| Rhinella marina (formerly Bufo marinus) | Cane Toad | Parotoid Glands/Skin | Present | [2][3][7] |

| Bufo arenarum | Arenas' Toad | Parotoid Glands/Skin | Present | [2][3][8] |

| Bufo bufo gargarizans | Asiatic Toad | Parotoid Glands/Skin | Present | [2][3][9][10] |

| Bufo chilensis | Chilean Toad | Not Specified | Present | [10] |

Note: The term "Present" indicates that the compound has been successfully isolated and identified from the species. Quantitative concentrations are often not specified in the cited literature.

Experimental Protocols: Isolation and Identification

The isolation and structural elucidation of this compound from toad venom involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are generalized from methodologies described in the scientific literature.[4][5][9]

Sample Collection and Preparation

-

Venom Collection : Secretions are obtained by manual compression of the parotoid glands of the toad. The collected venom is a viscous, milky-white substance.[4][5][11]

-

Sample Preparation : The raw venom is typically dried to form a solid cake, which is then powdered to increase the surface area for efficient extraction.[4][5]

Extraction

-

Solvent Extraction : The powdered venom is extracted with a polar solvent, most commonly 100% methanol (B129727).[4][5]

-

Ultrasonication : The extraction process is often enhanced by using ultrasound waves for a short duration (e.g., 10 minutes) at room temperature. This improves the efficiency of analyte extraction from the solid matrix. The process is typically repeated multiple times (e.g., three times) to ensure complete extraction.[4][5]

-

Filtration and Concentration : The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

Chromatographic Fractionation and Purification

-

Size-Exclusion Chromatography : The crude extract is first subjected to size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size, yielding several primary fractions.[4][5]

-

Adsorption Chromatography : Fractions containing this compound are further purified using adsorption chromatography on a silica (B1680970) gel column. A gradient elution system, for instance, with a chloroform/methanol mixture of increasing polarity, is used to separate the target compound from other components.[5][9]

-

High-Performance Liquid Chromatography (HPLC) : For final purification and quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is often employed. An ACQUITY UPLC® T3 column is suitable for separating hydrophilic compounds like indolealkylamines.[12]

Structure Elucidation and Identification

The purified compound is identified as this compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 203.1175.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, including the arrangement of protons and carbon atoms. The spectral data for this compound is well-characterized.[4][5][9]

-

Other Spectroscopic Methods : Ultraviolet (UV) and Infrared (IR) spectroscopy can also be used to provide additional structural information.[9]

Biological Activities and Signaling Pathways

This compound exhibits a range of significant biological activities, making it a molecule of interest for therapeutic applications.

Cytotoxic and Antitumor Activity

This compound has been reported to show potent in vitro cytotoxicity against various human tumor cell lines.[2][3] The proposed mechanism for this activity is the inhibition of DNA topoisomerase II.[2] Topoisomerase II is a critical enzyme that alters DNA topology, and its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. This mechanism is a target for several established anticancer drugs. Preparations containing this compound have been explored for use as a dry powder inhaler for treating lung tumors.[2]

Antiplasmodial Activity

Recent studies have highlighted the potential of this compound as an antiplasmodial agent, showing activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[4][5] In one study, this compound was identified as a potential oral drug prototype due to its adequate antimalarial activity and, importantly, its high selectivity index, indicating low cytotoxicity to human cells at concentrations effective against the parasite.[4][5][6]

Conclusion

This compound is a consistently identified indolealkylamine in the defensive secretions of several Bufo species, including R. marina, B. arenarum, and B. b. gargarizans. Standard phytochemical protocols involving solvent extraction and multi-step chromatography are effective for its isolation and purification. The compound's potent cytotoxic activity, attributed to the inhibition of DNA topoisomerase II, and its promising antiplasmodial effects position it as a valuable lead compound in drug discovery. Further quantitative analysis across a broader range of species and in-depth investigation into its pharmacological mechanisms are warranted to fully exploit its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. [Isolation and structure identification of chemical constituents from the skin of Bufo bufo gargarizans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Semiochemical compound: this compound | C12H15N2O+ [pherobase.com]

- 11. Bufo Toad (Incilius alvarius): Basic Info | ICEERS [iceers.org]

- 12. Comparative Analysis of Hydrophilic Ingredients in Toad Skin and Toad Venom Using the UHPLC-HR-MS/MS and UPLC-QqQ-MS/MS Methods Together with the Anti-Inflammatory Evaluation of Indolealkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrobufotenine: A Technical Guide to a Cyclized Tryptamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine is a naturally occurring cyclized tryptamine (B22526) alkaloid found in various toad species and a limited number of giant reeds.[1] Structurally related to the well-known psychedelic bufotenine, this compound presents a unique chemical architecture characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a distinctive tricyclic system. While research into its pharmacological profile is still emerging, preliminary studies have highlighted its potential as an antiplasCmodial agent and have suggested possible psychoactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical synthesis, isolation, and known biological activities, with a focus on quantitative data and experimental methodologies to support further research and development.

Chemical and Physical Properties

This compound is a quaternary amine salt with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O | [1] |

| Molar Mass | 202.257 g·mol⁻¹ | [1] |

| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [1] |

| CAS Number | 17232-69-8 | [1] |

Synthesis and Isolation

Chemical Synthesis

A method for the synthesis of this compound has been reported by Stoffman and Clive (2010). The synthesis commences from 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole and proceeds through a multi-step sequence.

Experimental Protocol: Synthesis of this compound

-

Step 1: Allylation. To a solution of 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole in THF at -78 °C is added t-BuLi, followed by allyl bromide to yield 3-allyl-5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole.

-

Step 2: Hydroboration-Oxidation. The allylated intermediate is treated with 9-BBN, followed by oxidation with aqueous NaOH and H₂O₂ to afford the corresponding alcohol.

-

Step 3: Mesylation. The alcohol is reacted with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane (B109758) to yield the mesylate.

-

Step 4: Azide (B81097) Displacement. The mesylate is treated with sodium azide in DMF to introduce the azide functionality.

-

Step 5: Reduction. The azide is reduced to the primary amine using lithium aluminum hydride in THF.

-

Step 6: Dimethylation. The primary amine is subjected to reductive amination with formaldehyde (B43269) and sodium cyanoborohydride to yield the N,N-dimethylated tryptamine.

-

Step 7: Debenzylation and Desilylation. The benzyl (B1604629) and triisopropylsilyl protecting groups are removed.

-

Step 8: Cyclization. The final cyclization to this compound is achieved through an intramolecular quaternization reaction.

Logical Workflow for this compound Synthesis

Caption: Synthetic pathway to this compound.

Isolation from Natural Sources

This compound can be isolated from the venom of the toad Rhinella marina.[2][3]

Experimental Protocol: Isolation of this compound from Rhinella marina Venom [2][3]

-

Extraction: Dried and powdered toad venom is extracted with 100% methanol (B129727) using ultrasound waves.

-

Fractionation: The crude methanol extract is fractionated using a Sephadex LH-20 column with methanol as the eluent.

-

Purification: The this compound-containing fraction is further purified by silica (B1680970) gel column chromatography using a chloroform/methanol gradient. The final pure compound is obtained after this step. The structure and purity are confirmed by spectroscopic methods including ¹H NMR and ¹³C NMR.

Biological Activity

Antiplasmodial Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2][3]

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Antiplasmodial) | 19.11 ± 0.85 µM | P. falciparum (W2 strain) | [2] |

| LD₅₀ (Cytotoxicity) | 235.76 ± 5.12 µM | Human Pulmonary Fibroblast (WI-26VA4) | [2] |

| Selectivity Index (SI) | 12.34 | - | [2] |

Experimental Protocol: In Vitro Antiplasmodial Assay [3]

-

Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O+ human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

-

Assay: Synchronized ring-stage parasites are incubated with varying concentrations of this compound for 48 hours.

-

Quantification: Parasite growth inhibition is assessed by microscopy of Giemsa-stained smears or using the SYBR Green I-based fluorescence assay. The IC₅₀ value is calculated from the dose-response curve.

Workflow for Antiplasmodial Activity and Cytotoxicity Testing

Caption: Experimental workflow for bioactivity testing.

Central Nervous System (CNS) Activity

Direct experimental data on the receptor binding affinities and functional activity of this compound at specific neuronal receptors are currently lacking in the scientific literature. Its structural similarity to bufotenine, a known 5-HT receptor agonist, suggests that this compound may also interact with serotonergic systems. However, the cyclized structure and quaternary amine nature of this compound significantly alter its physicochemical properties, which would likely influence its receptor binding profile and ability to cross the blood-brain barrier. Further research is required to elucidate its CNS pharmacology.

Signaling Pathways (Hypothetical)

Given the absence of direct experimental evidence for this compound's interaction with specific receptors, any depiction of its signaling pathways remains speculative. However, based on the known pharmacology of related tryptamines that act on 5-HT₂A receptors, a hypothetical signaling cascade can be proposed. Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Hypothetical 5-HT₂A Receptor Signaling Pathway

Caption: Putative signaling cascade for this compound.

Future Directions

The study of this compound is in its early stages, and several key areas warrant further investigation to fully understand its therapeutic potential.

-

Pharmacological Profiling: Comprehensive receptor binding and functional assays are crucial to identify the specific molecular targets of this compound in the central and peripheral nervous systems. Determining its affinity and efficacy at various serotonin (B10506) receptor subtypes, as well as other potential targets, will be essential.

-

Blood-Brain Barrier Permeability: In vivo and in vitro studies are needed to assess the extent to which this compound can cross the blood-brain barrier. This is a critical factor in determining its potential for CNS-related therapeutic applications.

-

In Vivo Efficacy: Following a more detailed pharmacological characterization, in vivo studies in animal models are necessary to evaluate the therapeutic efficacy of this compound for conditions such as malaria and to explore its potential psychoactive effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could provide valuable insights into the structural determinants of its biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a unique cyclized tryptamine alkaloid with demonstrated antiplasmodial activity. While its pharmacological profile, particularly its effects on the central nervous system, remains largely unexplored, its distinct chemical structure makes it an intriguing candidate for further drug discovery and development efforts. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this fascinating natural product.

References

A Comprehensive Review of the Biological Activities of Dehydrobufotenine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a natural compound found in the venom of several toad species, notably from the Bufonidae family, and in some giant reeds. Structurally related to bufotenin, it has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antiplasmodial, cytotoxic, antiviral, and fungicidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its antiplasmodial and cytotoxic effects. The following table summarizes the key findings from in vitro studies.

| Biological Activity | Test Organism/Cell Line | Parameter | Value (µM) | Reference |

| Antiplasmodial | Plasmodium falciparum W2 strain (chloroquine-resistant) | IC₅₀ | 3.44 - 19.11 | [1][2] |

| Cytotoxicity | Human pulmonary fibroblast cells (WI-26VA4) | LD₅₀ | 235.76 | [1] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD₅₀ (Lethal dose, 50%) is the amount of a substance that is lethal for 50% of the tested population.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted from studies evaluating the antiplasmodial activity of this compound against Plasmodium falciparum.[1][2]

a. Parasite Culture:

-

P. falciparum strains (e.g., chloroquine-resistant W2 strain) are maintained in a continuous culture of human erythrocytes (O+).

-

The culture medium used is RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite growth is synchronized at the ring stage by treatment with 5% D-sorbitol.

b. Assay Procedure:

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well microtiter plate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Add 100 µL of the this compound dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.

-

Incubate the plate at 37°C for 72 hours in the controlled gas environment.

-

After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on mammalian cells.[1]

a. Cell Culture:

-

Human cell lines (e.g., human pulmonary fibroblasts WI-26VA4) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

b. Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the LD₅₀ value from the dose-response curve.

DNA Topoisomerase II Inhibition Assay (pBR322 Relaxation Assay)

This assay is used to determine the inhibitory effect of a compound on the activity of DNA topoisomerase II.[3][4]

a. Reaction Mixture:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 ng/µL supercoiled pBR322 plasmid DNA, and 1 unit of human DNA topoisomerase II.

b. Assay Procedure:

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.

-

Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.

Antiviral Plaque Reduction Assay

This is a standard method to quantify the antiviral activity of a compound.[5][6][7]

a. Cell and Virus Preparation:

-

Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques.

b. Assay Procedure:

-

Treat the cell monolayers with different concentrations of this compound for a predetermined time.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the respective concentrations of this compound.

-

Incubate the plates for 2-4 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC₅₀ value from the dose-response curve.

Antifungal Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1][8][9]

a. Inoculum Preparation:

-

Grow the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

b. Assay Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mechanisms of Action and Signaling Pathways

Anticancer Activity: DNA Topoisomerase II Inhibition

This compound's cytotoxic activity against cancer cells is attributed to its ability to inhibit DNA topoisomerase II.[5] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to resolve topological problems. Topoisomerase II inhibitors, like this compound, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks. These DNA lesions trigger a DNA damage response, activating signaling pathways that ultimately lead to programmed cell death (apoptosis).[10][11][12][13]

Antiviral Activity: Inhibition of Viral Assembly

The antiviral activity of this compound derivatives against plant viruses, such as the tobacco mosaic virus, has been attributed to the inhibition of viral assembly.[14][15] This is proposed to occur through the aggregation of the viral coat proteins. Small molecules can interact with viral capsid proteins, inducing conformational changes that lead to their aggregation. This prevents the proper formation of the viral capsid, which is essential for encapsulating the viral genome and forming new infectious virions.

Antiplasmodial Activity: Potential Mechanisms

While the precise molecular target of this compound in Plasmodium falciparum has not been fully elucidated, its ability to inhibit parasite growth suggests interference with essential metabolic or signaling pathways.[1][2] One potential area of impact is the parasite's de novo pyrimidine (B1678525) biosynthesis pathway, a validated target for other antimalarial drugs.[16][17] Disruption of this pathway would starve the parasite of essential precursors for DNA and RNA synthesis, leading to growth arrest. Further research is needed to pinpoint the specific enzyme or signaling cascade affected by this compound in P. falciparum.

Conclusion

This compound is a promising natural product with a diverse portfolio of biological activities, including significant antiplasmodial, cytotoxic, antiviral, and fungicidal effects. Its mechanism of action against cancer cells via the inhibition of DNA topoisomerase II is a well-established paradigm for many anticancer drugs. Furthermore, its ability to disrupt viral assembly presents a novel approach to antiviral therapy. While the precise molecular targets for its antiplasmodial and fungicidal activities require further investigation, the existing data strongly support the continued exploration of this compound and its derivatives as lead compounds for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating natural molecule.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. scielo.br [scielo.br]

- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toad Alkaloid for Pesticide Discovery: this compound Derivatives as Novel Agents against Plant Virus and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Dehydrobufotenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine, a tryptamine (B22526) alkaloid found in various natural sources, presents a unique structural architecture that has been the subject of scientific investigation. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. By consolidating spectroscopic data, detailing experimental protocols, and visualizing the elucidation workflow, this document serves as a core resource for professionals in chemical research and drug development.

Introduction

This compound is a cyclized tryptamine alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] Its rigid, polycyclic framework arises from a covalent bond between the dimethylamino group and the indole (B1671886) ring. Understanding the precise atomic arrangement and connectivity within this molecule is paramount for elucidating its biosynthetic pathways, pharmacological properties, and potential as a lead compound in drug discovery. This guide outlines the key analytical techniques and the interpretation of their resulting data that collectively contribute to the definitive structural assignment of this compound.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information, detailed experimental data for these methods are not as readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons within the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 | d | 8.7 | Aromatic H |

| 7.11 | s | Aromatic H | |

| 6.81 | d | 8.6 | Aromatic H |

| 4.1 | t | 5.9 | -CH₂- |

| 3.68 | s | -N(CH₃)₂ | |

| 3.29 | d | 5.8 | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | Aromatic C |

| 128.9 | Aromatic C |

| 122.5 | Aromatic C |

| 121.1 | Aromatic C |

| 120.6 | Aromatic C |

| 118.9 | Aromatic C |

| 115.0 | Aromatic C |

| 104.6 | Aromatic C |

| 69.6 | -CH₂- |

| 54.0 | -N(CH₃)₂ |

| 20.0 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass and molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |

| IT-ESI-MS | [M+H]⁺ | 203.1 | C₁₂H₁₅N₂O |

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound is not widely published, its structure suggests key vibrational modes. Expected characteristic absorptions would include C-H stretching from the aromatic and aliphatic regions, C=C stretching from the aromatic ring, and C-N stretching vibrations. The absence of a distinct O-H or N-H stretching band in the 3200-3600 cm⁻¹ region would be consistent with the cyclized structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended chromophore of the indole system in this compound is expected to give rise to characteristic UV-Vis absorption bands. Aromatic systems typically exhibit absorptions in the 200-400 nm range. The specific λmax values would be indicative of the electronic transitions within the conjugated system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and analysis of this compound.

Isolation of this compound

This compound can be isolated from natural sources, such as the skin secretions of certain toad species. A general workflow for its isolation is as follows:

-

Extraction: The source material is subjected to solvent extraction, typically with methanol (B129727), to isolate a crude mixture of compounds.

-

Column Chromatography: The crude extract is then fractionated using column chromatography, often with a Sephadex LH-20 stationary phase and methanol as the eluent.

-

HPLC Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

-

Instrumentation: An electrospray ionization (ESI) source coupled to an ion trap (IT) or other high-resolution mass analyzer is commonly used.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Elucidation Workflow

The process of elucidating the structure of this compound is a logical progression of interpreting data from various analytical techniques.

-

Molecular Formula Determination: High-resolution mass spectrometry provides the accurate mass and elemental composition, leading to the molecular formula.

-

Identification of Functional Groups and Proton/Carbon Environments: ¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments in the molecule.

-

Establishing Connectivity: 2D NMR experiments are crucial for piecing together the molecular puzzle by establishing the connectivity between different atoms. COSY spectra show proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is key to defining the overall carbon skeleton and the placement of heteroatoms.

-

Structure Proposal: By integrating all the spectroscopic data, a definitive structure for this compound can be proposed and confirmed.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The synergistic use of NMR spectroscopy and mass spectrometry allows for the unambiguous determination of its complex, cyclized structure. This guide provides a foundational understanding of the data and methodologies required for this process, serving as a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. Further research to obtain and analyze detailed IR and UV-Vis spectra would provide an even more complete spectroscopic characterization of this intriguing molecule.

References

Dehydrobufotenine: A Toxicological Profile for Drug Development Professionals

An In-depth Technical Guide

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, has garnered scientific interest for its potential therapeutic applications, including antiparasitic and anticancer activities.[1][2] As with any bioactive compound, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the current toxicological data on this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action to support researchers, scientists, and drug development professionals.

Acute Systemic Toxicity

Data on the acute systemic toxicity of isolated this compound is limited. The only available quantitative value is a Lowest Published Lethal Dose (LDLo) in mice, established in a 1967 study. It is critical to note that this value is based on a single animal and may have been influenced by contaminants.[3]

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Dose Metric | Value | Observations | Reference |

| Mouse | Subcutaneous (s.c.) | LDLo | 6 mg/kg | Convulsions, death | [3] |

In Vitro Cytotoxicity

This compound has demonstrated a variable cytotoxic profile, showing potent activity against several human cancer cell lines while exhibiting low toxicity towards non-cancerous cells.

Cytotoxicity Against Cancer Cell Lines

Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against a range of human tumor cell lines, indicating significant growth-inhibitory effects. The data suggests a potential therapeutic window, particularly for renal and colon cancers.[4]

Table 2: Cytotoxicity (IC50) of this compound Against Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Renal | RXF-631L | 0.72 | [4] |

| ACHN | 0.51 | [4] | |

| Colon | HCC2998 | 0.57 | [4] |

| KM12 | 0.60 | [4] | |

| HT29 | 0.57 | [4] | |

| HCT15 | 0.75 | [4] | |

| HCT116 | 0.48 | [4] |

Cytotoxicity Against Non-Cancerous Cell Lines